Perbenzoic acid

Description

Historical Evolution and Significance of Perbenzoic Acid as a Key Oxidant

The journey of peroxy acids as oxidizing agents in organic synthesis is a rich one, with perbenzoic acid playing a notable role. While the broader class of peroxy acids was recognized for its oxidative capabilities earlier, specific methods for the preparation of perbenzoic acid were developed and refined over time. An early method involved the reaction of benzoyl peroxide with sodium methoxide (B1231860), followed by acidification. wikipedia.orgorgsyn.org A significant advancement was the direct conversion of aromatic acids to their corresponding peroxy acids, a method that proved more reliable and easier to execute than previous procedures. orgsyn.org

The historical significance of perbenzoic acid is intrinsically linked to its application in fundamental oxidation reactions. One of the most prominent of these is the epoxidation of alkenes, a reaction now famously known as the Prilezhaev reaction. wikipedia.orgthermofishersci.in This transformation, which converts alkenes into epoxides, opened up new avenues for the synthesis of complex molecules, as epoxides are versatile intermediates that can undergo a variety of subsequent reactions. slideshare.netlibretexts.org Another cornerstone reaction where perbenzoic acid and its derivatives have proven invaluable is the Baeyer-Villiger oxidation, which converts ketones to esters. wikipedia.orgslideshare.net This reaction, first reported in 1899, has become a vital tool for skeletal modifications in organic synthesis. slideshare.net The reactivity of peroxyacids like perbenzoic acid is enhanced by the presence of electron-withdrawing groups, a principle that has guided the development of more reactive reagents like m-chloroperoxybenzoic acid (mCPBA). masterorganicchemistry.com

Strategic Importance of Perbenzoic Acid in Modern Synthetic Methodologies

In the realm of modern organic synthesis, perbenzoic acid and its analogues continue to be of strategic importance. Their ability to effect stereospecific transformations is a key attribute. The epoxidation of alkenes with peroxy acids proceeds via a concerted, syn-addition mechanism, meaning both new carbon-oxygen bonds form on the same face of the double bond. masterorganicchemistry.com This stereospecificity is crucial in the synthesis of complex target molecules where precise control of stereochemistry is paramount.

The strategic deployment of perbenzoic acid extends to the oxidation of various other functional groups. It can be used to oxidize amines and thioethers to their corresponding amine oxides and sulfoxides. wikipedia.org Furthermore, the choice of peroxy acid and reaction conditions can influence the selectivity of the oxidation. For instance, in molecules with multiple double bonds, isolated alkenes tend to react before conjugated ones. slideshare.net The presence of directing groups, such as an allylic hydroxyl group, can also influence the stereochemical outcome of the epoxidation. slideshare.net

While more specialized and often more stable reagents like mCPBA have become workhorses in many laboratories, the fundamental reactivity of perbenzoic acid has paved the way for these developments. thermofishersci.inmasterorganicchemistry.com The principles governing its reactions remain central to understanding a wide range of oxidative transformations in contemporary synthesis.

Current Research Frontiers and Emerging Trajectories in Perbenzoic Acid Chemistry

The field of perbenzoic acid chemistry is not static, with ongoing research exploring new applications and more efficient and sustainable methodologies. One area of focus is the development of catalytic systems that utilize a stoichiometric oxidant, such as hydrogen peroxide, in conjunction with a catalyst to generate the peroxy acid in situ. researchgate.net This approach can offer advantages in terms of safety and atom economy.

Researchers are also investigating the use of perbenzoic acid and related peroxy acids in novel synthetic transformations beyond the classical epoxidation and Baeyer-Villiger reactions. The quest for new catalytic methods for oxidative amidations, for example, has seen the use of hydrogen peroxide as the terminal oxidant in palladium-catalyzed reactions. researchgate.net While not directly employing pre-formed perbenzoic acid, this research highlights the broader trend towards harnessing the power of peroxide-based oxidants in innovative ways.

The table below summarizes key properties and synthetic preparations of Perbenzoic Acid.

| Property/Method | Description |

| Chemical Formula | C₇H₆O₃ wikipedia.org |

| Molar Mass | 138.12 g/mol wikipedia.org |

| Melting Point | 41–42 °C (106–108 °F; 314–315 K) wikipedia.org |

| Acidity (pKa) | 7.8 wikipedia.org |

| Synthesis from Benzoic Acid | Reaction of benzoic acid with hydrogen peroxide. wikipedia.org |

| Synthesis from Benzoyl Peroxide | Treatment of benzoyl peroxide with sodium methoxide, followed by acidification. wikipedia.orgorgsyn.org |

| Synthesis from Acid Chlorides | Reaction of benzoyl chloride with hydrogen peroxide. wikipedia.org |

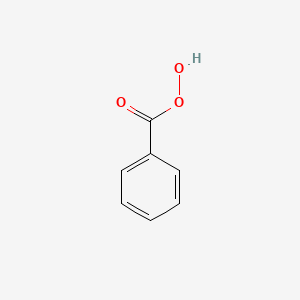

Structure

3D Structure

Properties

IUPAC Name |

benzenecarboperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(10-9)6-4-2-1-3-5-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRBXWCUXJNEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239223 | |

| Record name | Peroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-59-4 | |

| Record name | Perbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0EZ97V99I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Perbenzoic Acid and Its Analogues

Direct Oxidation Routes to Perbenzoic Acid

Direct oxidation methods involve the conversion of readily available precursors, such as carboxylic acids and aldehydes, into perbenzoic acid in a single primary stage.

A prevalent method for synthesizing perbenzoic acid is the direct reaction of benzoic acid with hydrogen peroxide. wikipedia.org This equilibrium reaction is typically slow and requires a catalyst to proceed at a practical rate. researchgate.net Strong acids are commonly employed to catalyze the reaction.

Methanesulfonic acid is a particularly effective medium and catalyst for this transformation, allowing for high yields and purity. orgsyn.orggoogle.com The process involves creating a slurry of benzoic acid in methanesulfonic acid, followed by the dropwise addition of concentrated hydrogen peroxide while maintaining a controlled temperature. orgsyn.org The concentration of the hydrogen peroxide solution significantly impacts the conversion efficiency, with higher concentrations leading to better yields. orgsyn.org For instance, using 70% hydrogen peroxide can achieve an 85–90% conversion of benzoic acid to perbenzoic acid, whereas 95% hydrogen peroxide can increase this conversion to 90–95%. orgsyn.org In contrast, traditional catalysis with sulfuric acid is often unsuitable for aromatic compounds like benzoic acid, which can carbonize upon the addition of hydrogen peroxide. google.com

Table 1: Influence of Hydrogen Peroxide Concentration on Perbenzoic Acid Synthesis

This table illustrates the effect of varying concentrations of hydrogen peroxide on the conversion yield of benzoic acid to perbenzoic acid when using methanesulfonic acid as a catalyst. Data is compiled from research findings. orgsyn.org

| H₂O₂ Concentration | Conversion Yield (%) | Reaction Characteristics |

|---|---|---|

| 50% | ~75% | Lower conversion rate. |

| 70% | 85–90% | Exothermic reaction requiring temperature control (25–30°C). |

| 95% | 90–95% | More rapid and slightly more exothermic reaction. |

Perbenzoic acid can also be generated through the oxidation of benzaldehyde (B42025). One pathway involves the aerobic auto-oxidation of benzaldehyde, which proceeds through a free-radical chain mechanism. rsc.org In this process, benzaldehyde reacts with molecular oxygen, generating benzoylperoxy radical intermediates that are key to the formation of perbenzoic acid. rsc.org Another approach utilizes catalysts to facilitate the oxidation. For example, dodecatungstophosphoric acid has been successfully used as a catalyst for the oxidation of benzaldehyde to benzoic acid using aqueous hydrogen peroxide, a reaction in which perbenzoic acid is a transient intermediate. scientific.net Alkaline potassium permanganate (B83412) has also been employed to oxidize benzaldehyde, where the permanganate acts as the oxidizing agent. youtube.comyoutube.com

Indirect Synthetic Strategies for Perbenzoic Acid Precursors and In Situ Generation

Indirect methods involve the synthesis of a precursor which is then converted to perbenzoic acid. A classic and widely used indirect route starts with benzoyl peroxide. wikipedia.orgorgsyn.org In this procedure, benzoyl peroxide is treated with a solution of sodium methoxide (B1231860) in methanol (B129727) at a low temperature. orgsyn.org This reaction yields sodium perbenzoate and methyl benzoate. The aqueous solution containing the sodium salt of perbenzoic acid is then carefully acidified, typically with cold sulfuric acid, to liberate the free perbenzoic acid, which is subsequently extracted using a solvent like chloroform (B151607). orgsyn.org This method can achieve an average yield of 85%. orgsyn.org

In situ generation, where the peroxy acid is produced and consumed in the same reaction vessel, is a valuable strategy that avoids the isolation of potentially unstable peroxy compounds. slideshare.net Perbenzoic acid is often prepared in situ by the reaction of benzoic acid with hydrogen peroxide for immediate use in oxidation reactions such as the epoxidation of alkenes. slideshare.net A more advanced in situ approach utilizes a recyclable catalyst, such as poly(benzoic acid) (PBA). In the presence of hydrogen peroxide, PBA is converted into the highly active poly(peroxybenzoic acid) (PPBA), which then acts as the oxidizing agent. The polymeric catalyst is then regenerated back to PBA, allowing it to be recycled for subsequent reactions. rsc.org

Green Chemistry Approaches in Perbenzoic Acid Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been applied to the synthesis of perbenzoic acid to create more environmentally friendly methods.

A significant advancement in green synthesis is the development of processes that minimize or eliminate the use of organic solvents. One such method allows for the conversion of benzoyl peroxide to the corresponding perbenzoic acid without any organic solvent. google.com This is achieved by suspending finely divided benzoyl peroxide in an aqueous alkaline solution of hydrogen peroxide. The rate of conversion is determined by the transfer of benzoyl peroxide from the solid to the aqueous phase, making the particle size a critical factor. google.com Another eco-friendly approach involves the oxidation of benzyl (B1604629) chlorides and bromides to benzoic acids using 30% hydrogen peroxide with sodium tungstate (B81510) as a catalyst and a phase-transfer agent, a process that proceeds without any organic solvents. organic-chemistry.org

Innovations in catalysis are central to developing greener synthetic routes for peroxy acids. A key development is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts, like sulfuric acid, with solid, recyclable alternatives. researchgate.netpolymtl.ca Cation exchange resins, such as Amberlite IR-120, have shown higher catalytic activity for the perhydrolysis of carboxylic acids compared to other solid acids like aluminosilicates. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse, which aligns with green chemistry principles. polymtl.ca Furthermore, polymeric supports have been used to create recyclable catalysts for in situ peracid generation, such as the conversion of poly(benzoic acid) to poly(peroxybenzoic acid) using hydrogen peroxide. rsc.org

Table 2: Comparison of Catalytic Systems in Peroxy Acid Synthesis

This table compares traditional homogeneous catalysts with modern heterogeneous catalysts used in the synthesis of peroxy acids from carboxylic acids and hydrogen peroxide, highlighting aspects relevant to green chemistry.

| Catalyst Type | Examples | Advantages | Disadvantages | Recyclability |

|---|---|---|---|---|

| Homogeneous (Mineral Acid) | Sulfuric Acid, Methanesulfonic Acid google.com | High catalytic activity. researchgate.net | Corrosive, difficult to separate from product, generates waste. researchgate.netpolymtl.ca | No |

| Heterogeneous (Solid Acid) | Cation Exchange Resins (e.g., Amberlite IR-120) researchgate.net | Easily separated, reusable, less corrosive, reduced waste. researchgate.netpolymtl.ca | May have lower activity than homogeneous catalysts under some conditions. | Yes |

| Heterogeneous (Polymeric) | Poly(benzoic acid) rsc.org | Enables recyclable in situ generation of the active oxidizing agent. rsc.org | Requires initial synthesis of the polymer support. | Yes |

Synthesis of Substituted Perbenzoic Acid Derivatives

The functionalization of the benzene (B151609) ring of perbenzoic acid allows for the modulation of its chemical properties, leading to a range of derivatives with tailored reactivity and selectivity. The synthesis of these analogues is influenced by the electronic and steric nature of the substituents, which also dictates their subsequent chemical behavior. Furthermore, the introduction of chirality into peroxy acid structures opens avenues for asymmetric synthesis.

Electronic and Steric Effects on Synthetic Accessibility and Reactivity

The synthesis of substituted perbenzoic acids generally follows the established routes for peroxy acid formation, most commonly the reaction of the corresponding substituted benzoic acid with hydrogen peroxide, often in the presence of an acid catalyst like sulfuric acid or methanesulfonic acid. The accessibility of these derivatives is thus primarily dependent on the availability and reactivity of the parent benzoic acid.

Electronic Effects:

The electronic nature of the substituents on the aromatic ring significantly impacts the reactivity of the perbenzoic acid derivative. Electron-withdrawing groups (EWGs) increase the electrophilicity of the peroxy acid, thereby enhancing its reactivity as an oxidant. This is because EWGs stabilize the resulting carboxylate anion, making the peroxy acid a better leaving group. Conversely, electron-donating groups (EDGs) decrease the reactivity of the peroxy acid.

A classic example is the comparison between perbenzoic acid and meta-chloroperoxybenzoic acid (m-CPBA). The chlorine atom acts as an electron-withdrawing group, making m-CPBA a more potent and often faster oxidizing agent than its unsubstituted counterpart. masterorganicchemistry.com This enhanced reactivity allows for epoxidation of less reactive, electron-poor alkenes. Peroxy acids with even stronger EWGs, such as trifluoroperoxyacetic acid, exhibit even greater reactivity. masterorganicchemistry.com

The impact of substituents on the reactivity of peroxybenzoic acid in the epoxidation of alkenes can be summarized as follows:

| Substituent on Perbenzoic Acid | Electronic Effect | Relative Reactivity |

|---|---|---|

| -NO₂ (e.g., p-Nitroperbenzoic acid) | Strongly Electron-Withdrawing | High |

| -Cl (e.g., m-CPBA) | Electron-Withdrawing | Moderate-High |

| -H (Perbenzoic acid) | Neutral (Reference) | Baseline |

| -CH₃ (e.g., p-Methylperbenzoic acid) | Electron-Donating | Low |

| -OCH₃ (e.g., p-Methoxyperbenzoic acid) | Strongly Electron-Donating | Very Low |

Steric Effects:

While electronic effects are often the dominant factor in the reactivity of perbenzoic acid derivatives, steric hindrance can also play a crucial role, particularly with substituents in the ortho position. nih.gov Large groups adjacent to the peroxycarboxyl group can impede its approach to a substrate, thereby slowing down the reaction rate. This steric clash can affect both the synthesis of the peroxy acid from its parent carboxylic acid and its subsequent reactions, such as epoxidation. For instance, the presence of bulky alkyl groups at the ortho positions of benzoic acid can hinder the peroxygenation reaction. In reactions with sterically demanding alkenes, a bulkier peroxy acid may exhibit lower reactivity or different selectivity compared to a less hindered one.

Preparation of Chiral Peroxy Acid Analogues for Asymmetric Synthesis

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry. While many asymmetric epoxidation reactions employ achiral peroxy acids like m-CPBA in combination with chiral catalysts, an alternative strategy is the use of an inherently chiral peroxy acid. nih.govhilarispublisher.com The synthesis of such reagents, however, remains a specialized challenge.

A notable method for the preparation of chiral β-peroxycarboxylic acids involves an organocatalytic approach. ucc.ie This strategy does not start with a chiral benzoic acid but rather constructs the chiral peroxy acid from achiral precursors. The key step is a cinchona-alkaloid-catalyzed enantioselective oxa-Michael reaction between an α,β-unsaturated aldehyde and a hydroperoxide, such as tert-butyl hydroperoxide or cumene (B47948) hydroperoxide.

The process can be outlined as follows:

Enantioselective Peroxidation: An α,β-unsaturated aldehyde reacts with a hydroperoxide in the presence of a chiral cinchona-based organocatalyst. This addition generates a transient, unstable chiral β-peroxyaldehyde with a newly formed stereocenter.

In Situ Oxidation: The resulting chiral β-peroxyaldehyde is highly susceptible to oxidation. It is immediately oxidized in situ to the corresponding stable chiral β-peroxycarboxylic acid. researchgate.net

This methodology successfully yields chiral β-peroxycarboxylic acids in high yields and with moderate to good enantioselectivities. ucc.ie These chiral peroxy acid analogues are valuable reagents for performing asymmetric oxidations, where the chirality is embedded within the oxidant itself, influencing the stereochemical outcome of the reaction.

Reaction Mechanisms and Chemoselectivity of Perbenzoic Acid Oxidations

Epoxidation Reactions Initiated by Perbenzoic Acid

The epoxidation of alkenes by peroxy acids, famously known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxy acid to the carbon-carbon double bond, forming a three-membered cyclic ether (epoxide or oxirane) and the corresponding carboxylic acid as a byproduct.

The Prilezhaev reaction proceeds via a concerted mechanism, often described by the "butterfly mechanism," which highlights the cyclic transition state involved.

The generally accepted mechanism for the Prilezhaev reaction involves a concerted, one-step process where the peroxy acid acts as the electrophile and the alkene acts as the nucleophile mychemblog.comwikipedia.orglibretexts.org. The reaction is characterized by a cyclic transition state, often visualized as a "butterfly" conformation, where the peroxy acid's O–O bond is aligned perpendicular to the alkene's π system mychemblog.comwikipedia.org. This arrangement facilitates the simultaneous transfer of an oxygen atom to the double bond and a proton from the peroxy acid's hydroxyl group to the carbonyl oxygen of the peroxy acid mychemblog.comlibretexts.org. This concerted nature is responsible for the reaction's high stereospecificity, meaning the stereochemistry of the alkene is preserved in the resulting epoxide mychemblog.comlibretexts.orgmasterorganicchemistry.com. For instance, a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide mychemblog.comlibretexts.orgmasterorganicchemistry.com. The primary frontier orbital interaction driving this process is the overlap between the alkene's π-system (HOMO) and the peroxy acid's σ* orbital of the O–O bond (LUMO) wikipedia.orgresearchgate.net.

Quantum chemical calculations have revealed that the epoxidation mechanism can be significantly influenced by protonation. Protonation of the carbonyl oxygen atom of the peroxy acid dramatically lowers the energy of the σ* orbital of the peroxo bond researchgate.netresearchgate.net. This lowering makes the peroxy acid a much more potent electrophile, as its LUMO becomes more accessible to the alkene's HOMO researchgate.netresearchgate.net. This protonation-promoted pathway leads to substantially reduced activation barriers for the epoxidation reaction.

Table 1: Activation Barriers for Ethylene Epoxidation

| Peracid | Activation Barrier (kcal/mol) (Neutral) | Activation Barrier (kcal/mol) (Protonated) |

|---|---|---|

| Performic acid | 17.51 | 3.18 |

| Peracetic acid | 19.18 | 4.25 |

Data derived from computational studies researchgate.netresearchgate.net.

The increased electrophilicity due to protonation helps explain the enhanced reactivity observed under acidic conditions or with more acidic peroxy acids.

The stereochemical outcome and the site of oxygen atom transfer in perbenzoic acid epoxidations are influenced by a combination of electronic and steric factors inherent to the substrate, as well as external influences like hydrogen bonding.

The rate of epoxidation is generally higher for electron-rich alkenes compared to electron-deficient ones slideshare.netchemistrynotmystery.com. This is because the electron-rich alkene acts as a better nucleophile in the reaction with the electrophilic peroxy acid chemistrynotmystery.com. Conversely, electron-withdrawing substituents on the alkene can decrease the reaction rate due to delocalization of π-electrons pduamtulungia.co.in.

Steric factors also play a crucial role. The peroxy acid typically approaches the alkene from its less hindered face, leading to the formation of the less sterically encumbered epoxide as the major product mychemblog.comliverpool.ac.uk. For cyclic systems, this means attack often occurs from the side opposite bulky substituents. For example, in the epoxidation of 3-tert-butylcyclohexene, the peracid preferentially attacks the less hindered face, resulting in a significantly higher ratio of the cis-epoxide relative to the trans-epoxide liverpool.ac.uk.

Table 2: Relative Reactivity of Solvents in Epoxidation

| Solvent | Relative Rate of Reaction |

|---|---|

| Chloroform (B151607) | 29.0 |

| Dichloromethane (B109758) | 22.0 |

| Benzene (B151609) | 9.4 |

| Cyclohexene | 3.0 |

Data from epoxidation of methyl oleate (B1233923) with peroxylauric acid liverpool.ac.uk.

The presence of functional groups capable of hydrogen bonding, such as hydroxyl groups in allylic alcohols, can profoundly influence the regioselectivity and stereoselectivity of perbenzoic acid epoxidations acs.orgwikipedia.org. When an allylic alcohol is present, the hydroxyl group can form a hydrogen bond with the peroxy acid. This interaction can direct the peracid to attack the double bond from the same face as the hydroxyl group, leading to a specific diastereomer acs.orgwikipedia.org. This phenomenon, termed "hydroxy-group directivity," often favors the syn addition of the oxygen atom relative to the hydroxyl substituent acs.orgwikipedia.org.

For instance, studies on 3-hydroxycyclohexene showed that the cis-epoxide was favored, indicating that perbenzoic acid attacked the π bond from the same side as the allylic alcohol acs.org. This directing effect is reversed or diminished when the hydroxyl group is protected (e.g., as a methyl or acetyl ether), as the hydrogen-bonding capability is removed. In such cases, steric factors often dominate, leading to attack from the opposite, less hindered face acs.orgwikipedia.org. The rate of epoxidation can also be affected by hydrogen bonding; while hydrogen bonding stabilizes the transition state, the electron-withdrawing nature of the oxygen atoms involved in the bond can slightly reduce the alkene's reactivity wikipedia.org.

Compound List

Perbenzoic acid

Peracetic acid

m-Chloroperoxybenzoic acid (mCPBA)

Trifluoroperacetic acid

Performic acid

Ethylene

Norbornene

β-Myrcene

3-hydroxycyclohexene

Allyl alcohol

3-methyl-3-buten-2-ol (B86003)

(Z)-3-penten-2-ol

Limonene

Geraniol

Eugenol

Isoeugenol

Oleic acid

Elaidic acid

3-tert-butylcyclohexene

Hydrogen peroxide

Benzoic acid

Magnesium monoperoxyphthalate (MMPP)

Poly(benzoic acid) (PBA)

Poly(peroxybenzoic acid) (PPBA)

Stereoselectivity and Regioselectivity in Perbenzoic Acid Epoxidations

Baeyer-Villiger Oxidation Mediated by Perbenzoic Acid

The Baeyer-Villiger oxidation is a fundamental reaction in organic chemistry that transforms ketones into esters and cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. Perbenzoic acid is a commonly employed peroxyacid for this transformation slideshare.netjove.comslideshare.netslideshare.netslideshare.netntu.edu.sgjk-sci.comnih.govwikipedia.orgslideshare.netcore.ac.ukchemie-brunschwig.chmsuniv.ac.in.

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation and rearrangement of a key intermediate.

The mechanism begins with the protonation of the carbonyl oxygen of the ketone by the peroxyacid or an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack jove.comslideshare.netntu.edu.sgjk-sci.comwikipedia.org. The peroxyacid then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate jove.comslideshare.netslideshare.netntu.edu.sgjk-sci.comnih.govwikipedia.orgbeilstein-journals.orgresearchgate.net.

Following the formation of the Criegee intermediate, a concerted intramolecular rearrangement occurs. During this step, a group attached to the carbonyl carbon migrates to the electron-deficient oxygen atom of the peroxide moiety. Simultaneously, the weak O-O bond cleaves, and the carboxylic acid byproduct departs, regenerating the carbonyl group and forming the ester or lactone product jove.comslideshare.netslideshare.netntu.edu.sgjk-sci.comnih.govwikipedia.orgbeilstein-journals.org. This migration step is often considered the rate-determining step of the reaction slideshare.netwikipedia.org.

When an unsymmetrical ketone is subjected to Baeyer-Villiger oxidation, the regioselectivity of the reaction is determined by the relative migratory aptitudes of the groups attached to the carbonyl carbon. The group that is more electron-rich and better able to stabilize a positive charge during migration will preferentially migrate to the oxygen atom. The general order of migratory aptitude is as follows:

| Migratory Group Order (Approximate) |

| Hydrogen > Tertiary Alkyl > Cyclohexyl ≈ Secondary Alkyl |

| ≈ Benzyl (B1604629) ≈ Phenyl > Primary Alkyl > Methyl |

Note: Variations in the precise order exist among different sources, particularly for secondary alkyl, benzyl, and phenyl groups, but the general trend of increasing migration ability with increasing substitution and electron-donating character is consistent. jove.commpgpgcollegehardoi.inntu.edu.sgjk-sci.comnih.govwikipedia.orgmsuniv.ac.in

Crucially, the Baeyer-Villiger rearrangement proceeds with retention of stereochemistry at the migrating center jove.comntu.edu.sgjk-sci.comwikipedia.orgwhiterose.ac.uk. This stereochemical fidelity is important for synthesizing complex molecules where preserving specific stereochemical configurations is essential.

The Baeyer-Villiger oxidation mediated by perbenzoic acid offers a degree of control over the reaction outcome:

Chemoselectivity: While peracids can oxidize other functional groups, the Baeyer-Villiger reaction often exhibits good chemoselectivity, tolerating various functional groups such as double bonds in α,β-unsaturated ketones, which typically remain unreacted under standard conditions jk-sci.com. However, over-oxidation can occur with certain substrates or under prolonged reaction times slideshare.netslideshare.netslideshare.net.

Regioselectivity: The regiochemical outcome is primarily dictated by the migratory aptitude of the substituents on the ketone, as detailed in Section 3.2.1.2 jove.comntu.edu.sgjk-sci.comwikipedia.org.

Stereoselectivity: The reaction is generally stereoselective, preserving the configuration of the migrating group jove.comntu.edu.sgjk-sci.comwikipedia.org. In cyclic systems, steric factors and ring strain can influence the facial selectivity of the oxygen insertion slideshare.net.

Several factors influence the rate and yield of Baeyer-Villiger oxidations using perbenzoic acid:

Peracid Reactivity: The intrinsic reactivity of the peroxyacid is a key determinant. Peroxyacids with electron-withdrawing groups are generally more reactive. The relative reactivity of common peroxyacids is ranked as follows:

CF₃COOOH > Monopermaleic acid > Monoperphthalic acid > 3,5-Dinitroperbenzoic acid > p-Nitroperbenzoic acid > mCPBA ≈ Performic acid > Perbenzoic acid > Peracetic acid >> Hydrogen peroxide > t-BuOOH ntu.edu.sgjk-sci.comwikipedia.org.

Substrate Electronic Effects: Electron-donating groups on the ketone substrate tend to accelerate the migration step, thereby increasing the reaction rate jove.com.

Solvent: The choice of solvent can affect reaction kinetics and solubility. Inert solvents such as dichloromethane (DCM) or chloroform are frequently used jk-sci.comresearchgate.net. The ability of solvents to form hydrogen bonds can also influence peracid behavior iranchembook.ir.

Temperature: Reaction temperature plays a role in reaction rates and can influence the balance between desired product formation and side reactions core.ac.uk.

Acid Catalysis: While the reaction can proceed without added acid, acid catalysis (e.g., by sulfuric acid or benzoic acid) can significantly accelerate the reaction, particularly the initial addition step and subsequent migration ntu.edu.sgwikipedia.orgresearchgate.net.

Mechanistic Pathways of Ketone Oxidation to Esters and Lactones

Oxidation of Other Functional Groups by Perbenzoic Acid

Peroxybenzoic acids exhibit versatile reactivity, enabling the transformation of various heteroatom-containing functional groups.

Sulfide (B99878) Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and further to sulfones is a cornerstone reaction for peroxybenzoic acids. The general mechanism involves the electrophilic attack of the peroxide oxygen atom on the electron-rich sulfur atom of the sulfide, leading to oxygen transfer and the formation of a sulfur-oxygen bond nih.govresearchgate.netacs.org. This process breaks the relatively weak O–O bond of the peroxyacid, yielding the corresponding carboxylic acid as a byproduct masterorganicchemistry.com.

The reaction can proceed in two stages: first, the oxidation of a sulfide to a sulfoxide (B87167), and subsequently, the oxidation of the sulfoxide to a sulfone. Control over reaction conditions, such as temperature, reaction time, and the stoichiometry of the peroxyacid, is crucial for achieving selectivity. By carefully managing these parameters, it is possible to isolate the sulfoxide intermediate, preventing overoxidation to the sulfone nih.govcaltech.eduorganic-chemistry.org. Perbenzoic acid has demonstrated selectivity in oxidizing diphenyl sulfide and dibenzothiophene (B1670422) to their respective sulfoxides and sulfones caltech.edu.

Table 3.3.1: Sulfide Oxidation to Sulfoxides

| Substrate (Sulfide) | Oxidant (Peroxyacid) | Product (Sulfoxide) | Typical Yields | Notes |

| Diphenyl sulfide | Perbenzoic acid | Diphenyl sulfoxide | High | Selective oxidation, can proceed to sulfone with excess oxidant or prolonged reaction time caltech.edu. |

| Dibenzothiophene | Perbenzoic acid | Dibenzothiophene S-oxide | High | Selective oxidation, can proceed to sulfone with excess oxidant or prolonged reaction time caltech.edu. |

| Thioanisole | m-CPBA | Anisole methyl sulfoxide | Excellent | Achieved in a 1:½ ratio of water/ethanol, with 0.15 mmol of m-CPBA for complete conversion kashanu.ac.ir. |

Amine Oxidation to N-Oxides

Tertiary amines are readily oxidized by peroxybenzoic acids to form amine N-oxides slideshare.netthieme-connect.dewikipedia.orggoogle.com. The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic oxygen of the peroxyacid's hydroxyl group. This leads to the formation of an intermediate with an N-OH bond, which then undergoes deprotonation to yield the zwitterionic amine N-oxide masterorganicchemistry.com.

Peroxybenzoic acids, particularly m-CPBA, are highly effective for this transformation, often providing excellent yields and tolerating a wide array of other functional groups when used in stoichiometric amounts thieme-connect.de. The reaction can be conducted at low temperatures, such as -78 °C, in various solvents, ensuring high yields and reproducibility thieme-connect.de.

Table 3.3.2: Oxidation of Tertiary Amines to N-Oxides using m-CPBA

| Tertiary Amine | Amine N-Oxide Product | Yield (%) | Reference |

| Trimethylamine | Trimethylamine N-oxide | 96 | thieme-connect.de |

| Tribenzylamine | Tribenzylamine N-oxide | 96 | thieme-connect.de |

| Dimethyl(phenyl)amine | Dimethyl(phenyl)amine N-oxide | 94 | thieme-connect.de |

| Nicotine | Nicotine N′-oxide | 98 | thieme-connect.de |

| Codeine | Codeine N-oxide | 98 | thieme-connect.de |

Oxidation of Organophosphorus Compounds

Peroxybenzoic acids can also react with organophosphorus compounds. Studies have indicated that the solvent's dielectric constant can influence the rate of oxidation of triphenylphosphine (B44618) by perbenzoic acid, with higher dielectric constants correlating to faster second-order rate constants amazon.com. Furthermore, the oxidation of methylphenyl-propylphosphine with 3-chloroperoxybenzoic acid (a close analog) proceeds with retention of configuration at the phosphorus center amazon.com. Detection of elemental sulfur has been noted during the perbenzoic acid oxidation of certain organophosphorus insecticides like Dyfonate, suggesting potential reactions involving sulfur atoms within these complex molecules epa.gov. However, detailed mechanistic pathways for the broad spectrum of organophosphorus compound oxidations by perbenzoic acid are less extensively documented in the provided literature compared to sulfides and amines.

Selective Oxidation in Multifunctional Organic Substrates

A significant advantage of peroxybenzoic acids is their inherent chemoselectivity, allowing for the targeted oxidation of specific functional groups within molecules containing multiple reactive sites kashanu.ac.irresearchgate.net. For instance, when a substrate contains both a sulfide and an alkene, m-CPBA can selectively oxidize the sulfide to a sulfoxide without affecting the carbon-carbon double bond, thus avoiding epoxide formation kashanu.ac.ir.

Moreover, modified peroxybenzoic acid systems, such as poly(peroxybenzoic acid) (PPBA) generated in situ, have demonstrated remarkable selectivity. These systems can selectively oxidize primary alcohols to carboxylic acids at ambient temperatures or to aldehydes at 0 °C, while simultaneously epoxidizing alkenes with high selectivity under mild, metal-free conditions rsc.orgnih.gov. The reactivity of peroxyacids can be modulated by substituents on the aromatic ring; electron-withdrawing groups generally increase the rate of oxidation masterorganicchemistry.com.

Mechanistic Investigations through Isotope Labeling Studies

Isotope labeling studies have been instrumental in elucidating the precise mechanisms of peroxybenzoic acid-mediated oxidations. For the epoxidation of alkenes, isotopic labeling experiments have confirmed that the oxygen atom incorporated into the epoxide originates from the hydroxyl (-OH) group of the peroxyacid, rather than the oxygen atom directly bonded to the carbonyl group masterorganicchemistry.com. This oxygen transfer occurs through a concerted transition state, often referred to as the Prilezhaev reaction masterorganicchemistry.com.

In the context of the Baeyer-Villiger oxidation, which converts ketones to esters, isotope labeling studies using ¹⁸O-labeled reagents have provided critical insights. For example, studies on the oxidation of benzils with H₂¹⁸O₂ indicated that ¹⁸O was incorporated into the carboxylic acid product but not the ester, supporting an acyclic mechanism involving acyl group migration over a simple epoxide intermediate researchgate.net. The general Baeyer-Villiger mechanism involves the formation of a Criegee intermediate, where a substituent from the ketone migrates to the peroxide oxygen atom, leading to the formation of an ester and the carboxylic acid byproduct wikipedia.orgbeilstein-journals.orgresearchgate.net. These studies highlight the power of isotopic labeling in distinguishing between competing mechanistic pathways.

List of Compounds Mentioned:

Perbenzoic acid

m-Chloroperoxybenzoic acid (m-CPBA)

Sulfide

Sulfoxide

Sulfone

Tertiary amine

Amine N-oxide

Organophosphorus compounds

Triphenylphosphine

Methylphenyl-propylphosphine

Dyfonate

Epoxide

Ester

Lactone

Ketone

Carboxylic acid

Aldehyde

Alcohol

Benzil

Benzoic acid

Hydrogen peroxide

Acetic acid

H₂¹⁸O₂

Advanced Applications of Perbenzoic Acid in Complex Organic Synthesis

Strategic Utility in Total Synthesis of Natural Products

The total synthesis of natural products often requires precise and stereoselective installation of oxygen-containing functional groups. Perbenzoic acid and its derivatives have become indispensable tools for these transformations, enabling chemists to build complex molecular frameworks with a high degree of control.

Perbenzoic acid is primarily employed for several key oxidative reactions that are fundamental to the assembly of complex molecules:

Epoxidation of Alkenes (Prilezhaev Reaction): This is one of the most well-known applications of perbenzoic acid. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peracid to the double bond, forming an epoxide. slideshare.net This transformation is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. slideshare.net This level of control is critical in natural product synthesis, where the three-dimensional arrangement of atoms is paramount. For instance, in the synthesis of steroids, the epoxidation of Δ⁵-steroids with p-(methoxycarbonyl)perbenzoic acid has been studied to understand the stereospecificity of the reaction based on the substrate structure and solvent. researchgate.net

Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters, or cyclic ketones to lactones, by insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comwikipedia.orgmychemblog.com The Baeyer-Villiger oxidation is highly regioselective, with the migratory aptitude of the substituents on the ketone determining the structure of the product. mychemblog.comjk-sci.com This reaction is a powerful tool for ring expansion and the introduction of ester or lactone functionalities, which are common motifs in many natural products. nih.govnih.gov The reaction is compatible with various functional groups, and the stereochemistry at the migrating center is retained. jk-sci.com

Oxidation of Heteroatoms: Perbenzoic acid can also be used to oxidize heteroatoms, such as nitrogen in amines to form N-oxides and sulfur in thioethers to form sulfoxides and sulfones. slideshare.net These transformations are important for modulating the electronic properties and reactivity of functional groups within a complex molecule.

The reactivity of perbenzoic acid can be compared with other peroxyacids, with the general trend for Baeyer-Villiger oxidation being: peroxytrifluoroacetic acid > monopermaleic acid > monoperphthalic acid > 3,5-dinitroperbenzoic acid > p-nitroperbenzoic acid > mCPBA ~ performic acid > perbenzoic acid > peracetic acid >> hydrogen peroxide > t-BuOOH. mychemblog.comjk-sci.com

| Transformation | Substrate | Product | Key Features |

|---|---|---|---|

| Epoxidation (Prilezhaev Reaction) | Alkene | Epoxide | Stereospecific, Concerted Mechanism |

| Baeyer-Villiger Oxidation | Ketone/Cyclic Ketone | Ester/Lactone | Regioselective, Retention of Stereochemistry |

| Heteroatom Oxidation | Amine/Thioether | N-oxide/Sulfoxide (B87167)/Sulfone | Selective Oxidation |

The strategic application of perbenzoic acid is evident in the total synthesis of numerous natural products. For example, in the total synthesis of the antitumor agent (+)-goniofufurone , a key step involves an oxidative transformation that could potentially be carried out using perbenzoic acid or a related peroxyacid to install the necessary oxygenated functionality. rsc.orgrsc.org Although the specific details of the oxidant used in the original synthesis might vary, the principle of using a peroxyacid for such transformations is a common strategy in natural product synthesis.

Another significant area of application is in the synthesis of steroids . The epoxidation of the Δ⁵ double bond in cholesterol and its derivatives is a classic example of the utility of perbenzoic acid. The stereochemical outcome of this reaction is influenced by the substituents on the steroid nucleus and the reaction conditions, often leading to the formation of α- or β-epoxides with varying selectivity. researchgate.netu-szeged.hu These epoxides are versatile intermediates that can be further transformed into a variety of biologically active steroid analogues.

The Baeyer-Villiger oxidation is also a cornerstone in the synthesis of many natural products. sigmaaldrich.comwikipedia.orgmychemblog.com For instance, the conversion of a cyclic ketone to a lactone can be a crucial ring-expansion step in the construction of complex macrocyclic natural products. The predictable regioselectivity and stereospecificity of this reaction make it a reliable tool for introducing the lactone moiety found in numerous biologically active compounds. nih.govnih.gov

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The principles of oxidative transformations using perbenzoic acid are directly applicable to the synthesis of pharmaceutical intermediates and APIs. The selective introduction of oxygen atoms is often a key step in the construction of drug molecules.

In the pharmaceutical industry, the development of robust and efficient synthetic routes to APIs is a primary focus. Oxidative processes are frequently employed, and perbenzoic acid can play a role in these transformations. For example, the synthesis of β-lactam antibiotics , a major class of antibacterial drugs, involves intricate synthetic steps where oxidative functionalization can be crucial for the construction of the core ring system or the introduction of side chains. uniroma1.itnih.govnih.govyoutube.comkhanacademy.org While specific industrial processes are often proprietary, the fundamental reactions facilitated by perbenzoic acid, such as epoxidation and Baeyer-Villiger oxidation, are relevant to the synthesis of complex pharmaceutical intermediates.

| API Class | Potential Oxidative Step | Intermediate/Product |

|---|---|---|

| β-Lactam Antibiotics | Side chain modification | Functionalized penicillin/cephalosporin precursors |

| Steroidal Drugs | Epoxidation of double bonds | Epoxy-steroid intermediates |

| Prostaglandins | Baeyer-Villiger oxidation | Lactone intermediates |

The transition of a chemical synthesis from the laboratory to an industrial scale presents numerous challenges, including safety, efficiency, and cost-effectiveness. For exothermic reactions like perbenzoic acid oxidations, process intensification and scalability are critical considerations.

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. For perbenzoic acid oxidations, this can be achieved through:

Continuous Flow Chemistry: Performing reactions in a continuous flow reactor rather than a traditional batch reactor offers several advantages. nih.gov These include better temperature control, improved safety due to smaller reaction volumes, and the potential for higher throughput. The precise control over reaction parameters in a flow system can lead to improved selectivity and yields.

Catalytic Processes: While perbenzoic acid can be used stoichiometrically, the development of catalytic methods using a terminal oxidant like hydrogen peroxide in the presence of a suitable catalyst can improve the atom economy and reduce waste.

Scalability of perbenzoic acid oxidations requires careful consideration of several factors:

Thermal Management: The exothermic nature of oxidations with peroxyacids necessitates efficient heat removal to prevent runaway reactions. On a large scale, this can be a significant challenge.

Reagent Handling and Stability: Perbenzoic acid is a reactive and potentially unstable compound. orgsyn.orgorgsyn.org Its handling and storage on a large scale require specific safety protocols. In some industrial applications, it may be generated in situ to avoid isolation and storage.

Work-up and Purification: The removal of the benzoic acid byproduct and any unreacted perbenzoic acid from the reaction mixture can be challenging on a large scale and requires robust purification methods.

Materials Science Applications Involving Perbenzoic Acid Chemistry

While the use of benzoic acid in polymer science is well-documented, for example, as a catalyst in ring-opening polymerization or for the surface modification of polymers, the specific applications of perbenzoic acid in materials science are less commonly reported. acs.orgdntb.gov.uachemrxiv.orgresearchgate.netmdpi.comgoogle.comnih.govresearchgate.net However, the reactive nature of the peroxy group suggests potential applications in this field.

One potential application lies in the initiation of polymerization . Organic peroxides are known to be used as thermal radical initiators. youtube.com Perbenzoic acid, upon thermal decomposition, could generate radicals that can initiate the polymerization of vinyl monomers.

Another potential area of application is in the synthesis of specialty polymers . For example, the epoxidation of polymers containing double bonds with perbenzoic acid could be a method for introducing epoxy functionalities, which can then be used for cross-linking or further functionalization. While the use of benzoic acid derivatives in the synthesis of epoxy resins as hardeners has been reported, the direct use of perbenzoic acid as an epoxidizing agent for polymers is a plausible, though less explored, application. acs.orgdntb.gov.uaresearchgate.netmdpi.comgoogle.comnih.govresearchgate.net

Furthermore, the oxidative properties of perbenzoic acid could potentially be utilized for the surface functionalization of materials . By selectively oxidizing the surface of a polymer, new functional groups could be introduced, altering the surface properties such as wettability, adhesion, and biocompatibility. nih.govrsc.org However, specific research detailing the use of perbenzoic acid for these applications in materials science is limited in the current literature.

Compound Index

| Compound Name |

|---|

| (+)-goniofufurone |

| 3,5-dinitroperbenzoic acid |

| p-(methoxycarbonyl)perbenzoic acid |

| Peracetic acid |

| Perbenzoic acid |

| Performic acid |

| Peroxytrifluoroacetic acid |

| m-Chloroperoxybenzoic acid (mCPBA) |

| Monopermaleic acid |

| Monoperphthalic acid |

| p-nitroperbenzoic acid |

Polymer Modification via Peroxidation

The modification of polymers using peroxides is a strategy to enhance material properties by altering the polymer's molecular weight and structure. rsc.org This process typically involves the reaction of organic peroxides with polymer chains to create branched structures, which increases the number of entanglements within the polymer microstructure, leading to increased stiffness and viscosity. rsc.org While this is a general approach, the use of polymeric forms of peroxy acids represents a novel application of this chemistry.

A notable example is the use of poly(benzoic acid) (PBA), which can be converted in situ to the highly active poly(peroxybenzoic acid) (PPBA) in the presence of hydrogen peroxide. This polymeric reagent has been successfully employed for the selective oxidation of alcohols and the epoxidation of alkenes under mild, metal-free conditions. The polymeric nature of the reagent allows it to be used catalytically and recycled multiple times without a significant loss of activity. This approach demonstrates the potential for creating tailored polymeric reagents for specific oxidative transformations.

Surface Functionalization Research

Altering the surface properties of materials, particularly inert polymers like polyethylene (B3416737) (PE), is crucial for applications requiring improved printability, paintability, or adhesion. mdpi.com Research in this area has extensively utilized benzoic acid (BA), a close structural relative of perbenzoic acid, to introduce polar functional groups onto otherwise non-polar surfaces. mdpi.com

One method involves grafting BA onto a heat-softened PE film using a catalyst like aluminum chloride (AlCl₃). mdpi.com This process is confined to the surface layer, thereby preserving the bulk properties of the polymer. mdpi.comresearchgate.net The successful grafting of BA results in a significant change in surface polarity from hydrophobic to hydrophilic, as evidenced by an increased affinity for water-based paints. researchgate.netdntb.gov.ua The introduction of the carboxylic group and the aromatic ring from benzoic acid enhances the surface's affinity for polar and aromatic substances, such as those found in organic pigments and inks. mdpi.com Studies have shown that benzoic acid can also react with metal oxide surfaces, such as titania and alumina (B75360), to form metal benzoates, indicating a strong interaction between the carboxylic acid and the surface. researchgate.net

While direct studies on perbenzoic acid for this purpose are less common, the principles established with benzoic acid suggest that perbenzoic acid could also serve as an effective agent for surface functionalization. The presence of the peroxycarboxyl group (-COOOH) would introduce even more oxygenated functionality, potentially leading to a greater increase in surface polarity and reactivity.

| Method | Substrate | Reagent | Catalyst | Key Finding | Reference |

|---|---|---|---|---|---|

| Alkylation Grafting | Polyethylene (PE) Film | Benzoic Acid (BA) | AlCl₃ | Increased surface polarity and paintability with water-based inks. | mdpi.com |

| Adsorption | Titania and Alumina Surfaces | Benzoic Acid (BA) | None | Formation of surface titanium and aluminum benzoates. | researchgate.net |

| Spraying onto Softened Film | Polyethylene (PE) Film | Benzoic Acid (BA) | AlCl₃ | Changed surface from hydrophobic to hydrophilic, preserving bulk properties. | researchgate.net |

Development of Novel Perbenzoic Acid-Based Reagents and Catalytic Systems

Innovation in the use of perbenzoic acid has led to the development of sophisticated reagents and catalytic systems designed to improve reaction efficiency, selectivity, and sustainability. Key areas of advancement include the creation of immobilized systems for easier catalyst separation and the design of chiral reagents for asymmetric synthesis.

Immobilized Perbenzoic Acid Systems for Heterogeneous Catalysis

Heterogeneous catalysts are highly valued in industrial processes because they can be easily separated from the reaction mixture, enabling catalyst recycling and simplifying product purification. researchgate.net Immobilizing reactive species like peroxy acids onto solid supports is a primary strategy for converting them into heterogeneous catalysts. rsc.org

A prime example of this concept is the aforementioned poly(peroxybenzoic acid) (PPBA). By virtue of its polymeric backbone, PPBA acts as a heterogeneous catalyst that can be recovered and reused. This system has proven effective for various oxidation reactions. Another approach involves the in situ generation of peroxy acids on a heterogeneous catalyst. For instance, an iron-based carbon catalyst (Fe–N/C) can be used with molecular oxygen to convert aldehydes into their corresponding peroxy acids, which then perform epoxidation reactions. rsc.org This method avoids the need to handle potentially unstable peroxy acids directly while still benefiting from a heterogeneous catalytic cycle. rsc.org The development of such systems addresses the need for more sustainable and efficient chemical synthesis by minimizing waste and allowing for continuous processes. researchgate.net

Chiral Peroxy Acid Reagents for Asymmetric Oxidations

Asymmetric oxidation is a critical process for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. wikipedia.org This is achieved by using a chiral catalyst or reagent that facilitates the formation of one enantiomer over the other. The epoxidation of alkenes to form chiral epoxides is a classic example of this type of transformation. wikipedia.org

While specific chiral derivatives of perbenzoic acid are not widely documented, the field of asymmetric epoxidation is dominated by systems that use an achiral oxidant in combination with a chiral metal complex or an organocatalyst. These systems effectively create a chiral oxidizing environment.

Key established methods include:

Sharpless Epoxidation: This method uses titanium tetraisopropoxide as the catalyst, a chiral diethyl tartrate (DET) as the ligand, and an alkyl hydroperoxide as the oxygen source to epoxidize allylic alcohols with high enantioselectivity.

Jacobsen Epoxidation: This technique employs a chiral manganese-salen complex as the catalyst to achieve the enantioselective epoxidation of unfunctionalized olefins.

Shi Epoxidation: This is an organocatalytic method that uses a chiral ketone derived from fructose (B13574) to catalyze the asymmetric epoxidation of a wide range of alkenes, typically using potassium peroxymonosulfate (B1194676) as the oxidant. wikipedia.org

These methods highlight the overarching strategy in asymmetric synthesis: the combination of a peroxide-based oxygen source with a chiral catalyst to control the stereochemical outcome of the oxidation. nih.govnih.gov

| Method | Catalyst Type | Chiral Component | Typical Substrate | Reference |

|---|---|---|---|---|

| Sharpless Epoxidation | Titanium Complex | Diethyl Tartrate (DET) | Allylic Alcohols | wikipedia.org |

| Jacobsen Epoxidation | Manganese-Salen Complex | Chiral Salen Ligand | Unfunctionalized Olefins | wikipedia.org |

| Shi Epoxidation | Organocatalyst | Fructose-derived Ketone | Various Alkenes | wikipedia.org |

Analytical Methodologies for Perbenzoic Acid in Research Contexts

Spectroscopic Techniques for Characterization and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and purity of perbenzoic acid by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and is invaluable for mechanistic studies involving perbenzoic acid. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide distinct signals that can be used to identify and quantify perbenzoic acid. In mechanistic analyses, NMR allows for the non-destructive, quantitative analysis of reaction mixtures over time. nih.gov For instance, the transformation of benzoic acid can be monitored by observing the changes in the aromatic proton signals relative to an internal standard. oup.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Perbenzoic Acid

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.5–8.0 | Aromatic Protons |

| ¹³C | Not typically reported in standard analyses |

Note: The specific chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a molecular fingerprint. For perbenzoic acid, specific vibrational frequencies are associated with its functional groups. The O-O stretch, a key indicator of the peroxy group, is typically observed in the IR spectrum around 800 cm⁻¹. The IR spectrum of the precursor, benzoic acid, shows a characteristic broad O-H stretch from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding, and a strong C=O stretch around 1680-1700 cm⁻¹. researchgate.netdocbrown.info These distinct spectral features allow for the differentiation between perbenzoic acid and its common precursor or decomposition product, benzoic acid. researchgate.netdocbrown.info

Table 2: Key Infrared (IR) Absorption Bands for Benzoic Acid

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1680 - 1700 |

Note: These values are for benzoic acid, a common reference compound in perbenzoic acid analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. Perbenzoic acid and benzoic acid both absorb in the UV region due to their aromatic rings. Benzoic acid in aqueous solutions exhibits absorption maxima around 230 nm and 270 nm, with the exact position and intensity being pH-dependent. researchgate.netrsc.orgrsc.org This technique is particularly useful for quantifying the concentration of perbenzoic acid in solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law. It can also be used to monitor the progress of a reaction by observing the change in absorbance over time. researchgate.net

Chromatographic Separation Techniques for Perbenzoic Acid and Reaction Mixtures

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the purification of perbenzoic acid and the analysis of reaction profiles.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. upb.rousda.gov For the analysis of perbenzoic acid and its reaction mixtures, reversed-phase HPLC is commonly employed. usda.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and an aqueous buffer. helixchrom.comresearchgate.net A UV detector is typically used, as both perbenzoic acid and benzoic acid are UV-active. upb.roresearchgate.net This method allows for the effective separation of perbenzoic acid from benzoic acid and other reaction components, enabling accurate purity assessment and detailed reaction profiling. rochester.edu

Table 3: Typical HPLC Parameters for Benzoic Acid Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer |

| Detector | UV (e.g., 233 nm, 250 nm, or 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

Note: These are general parameters for the related compound benzoic acid; specific conditions for perbenzoic acid may vary.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net While direct analysis of thermally labile compounds like perbenzoic acid can be challenging, GC is useful for analyzing volatile components within a reaction mixture. researchgate.net To analyze non-volatile or thermally unstable compounds like benzoic acid, derivatization is often required to convert them into more volatile and stable forms, such as silyl (B83357) esters or methyl esters. researchgate.netnih.gov The separation is achieved on a column, and a common detector is the Flame Ionization Detector (FID). researchgate.net When coupled with a Mass Spectrometer (GC-MS), it provides both quantitative data and structural information about the analytes. researchgate.netnih.gov

Titrimetric and Iodometric Methods for Active Oxygen Content Determination

Titrimetric methods, particularly iodometric titration, are fundamental analytical techniques for quantifying the active oxygen content of perbenzoic acid. The principle of this method relies on the oxidation of an iodide salt (typically potassium iodide) by the peroxy acid in an acidic medium. This reaction releases a stoichiometric amount of iodine (I₂). The liberated iodine is then titrated with a standardized solution of a reducing agent, most commonly sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to detect the endpoint.

The two-step reaction can be summarized as follows:

Reaction with Iodide: C₆H₅CO₃H + 2I⁻ + 2H⁺ → C₆H₅COOH + I₂ + H₂O

Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The endpoint of the titration is marked by the disappearance of the deep blue-black color of the starch-iodine complex, indicating that all the liberated iodine has been reduced by the thiosulfate. youtube.com This method is valued for its accuracy and cost-effectiveness in determining the concentration of perbenzoic acid solutions. researchgate.net

Standardization and Precision in Research Laboratory Titrations

The accuracy of the active oxygen content determination is critically dependent on the precise molarity of the sodium thiosulfate titrant. Therefore, the standardization of the thiosulfate solution is a crucial step. This is typically achieved by titrating it against a primary standard, such as potassium iodate (B108269) (KIO₃) or potassium dichromate (K₂Cr₂O₇). In a research setting, meticulous technique is paramount to ensure high precision.

Key factors for achieving high precision in laboratory titrations include:

The use of calibrated volumetric glassware (burettes, pipettes).

Maintaining a consistent temperature, as the reaction rates and solution volumes can be temperature-dependent.

The careful preparation of a stable starch indicator solution to ensure a sharp and reproducible endpoint.

Performing multiple titrations for each sample and for the standardization process to calculate a mean and standard deviation, thereby minimizing random errors.

The precision of these titrations is often expressed as the relative standard deviation (RSD), which in a controlled research environment, can be consistently maintained below 1%.

Table 1: Example of Standardization Data for Sodium Thiosulfate Solution

| Titration Run | Mass of KIO₃ (g) | Volume of Na₂S₂O₃ (mL) | Calculated Molarity (mol/L) |

|---|---|---|---|

| 1 | 0.1502 | 35.20 | 0.1001 |

| 2 | 0.1505 | 35.28 | 0.1000 |

| 3 | 0.1501 | 35.18 | 0.1001 |

| Average | 0.1001 |

| RSD (%) | | | 0.058% |

Considerations for Interferences in Complex Reaction Mixtures

When analyzing perbenzoic acid in complex reaction mixtures, the accuracy of iodometric titration can be compromised by the presence of interfering substances. These interferences can lead to either an overestimation or underestimation of the peracid concentration.

Potential interferences include:

Other Oxidizing Agents: Substances such as hydrogen peroxide or other peroxy compounds will also oxidize iodide to iodine, leading to an artificially high result for perbenzoic acid. usptechnologies.com

Reducing Agents: The presence of reducing agents can react with the liberated iodine, consuming it before it can be titrated with thiosulfate. This results in an underestimation of the perbenzoic acid concentration. usptechnologies.com

Unsaturated Compounds: Olefinic species can react with iodine, which can suppress the formation of the triiodide ion (I₃⁻) that complexes with starch. nih.gov This interaction can lead to an underestimation of the peroxide concentration. nih.gov

To mitigate these interferences in a research context, several strategies can be employed, such as selective quenching of interfering species, chromatographic separation prior to titration, or the use of alternative analytical methods to validate the results.

Mass Spectrometry Applications in Mechanistic and Product Analysis

Mass spectrometry (MS) is a powerful analytical tool for the study of perbenzoic acid reaction mechanisms and for the identification of reaction products. It provides detailed information about the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. docbrown.info In the context of perbenzoic acid research, MS is invaluable for analyzing complex reaction mixtures, identifying intermediates, and confirming the structures of final products. researchgate.netpurdue.edu

Identification of Transient Intermediates

Many chemical reactions, including those involving perbenzoic acid, proceed through short-lived, highly reactive intermediates. rsc.orgnih.gov The direct observation of these transient species is challenging but crucial for a complete understanding of the reaction mechanism. Advanced mass spectrometry techniques, often coupled with rapid sampling methods, have enabled the detection and characterization of such fleeting intermediates. stanford.edunih.govnjit.edu

Techniques like electrospray ionization (ESI-MS) allow for the gentle ionization of molecules directly from solution, which can then be analyzed by the mass spectrometer. nih.gov By coupling ESI-MS with rapid mixing or flow systems, it is possible to analyze a reaction mixture just milliseconds after the reactants are combined, capturing ions of transient intermediates before they have a chance to decay. nih.govnjit.edu This approach provides direct evidence for proposed mechanistic pathways.

Table 2: Hypothetical Transient Intermediates in a Perbenzoic Acid Reaction Studied by ESI-MS

| Proposed Intermediate | Structure | Expected m/z | Observed m/z |

|---|---|---|---|

| Protonated Perbenzoic Acid | [C₆H₅CO₃H₂]⁺ | 139.0390 | 139.0388 |

| Criegee Intermediate Adduct | [R₂COO-C₆H₅CO₂H]Na⁺ | Variable | Variable |

Isotopic Labeling Studies in Mass Spectrometry

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing one or more atoms in a reactant molecule with a heavier isotope (e.g., replacing ¹⁶O with ¹⁸O, or ¹²C with ¹³C), researchers can follow the labeled atoms into the products and intermediates. wikipedia.org When combined with mass spectrometry, this method provides unambiguous information about reaction mechanisms, particularly bond-forming and bond-breaking steps. nih.gov

In the study of perbenzoic acid reactions, isotopic labeling can be used to determine the origin of oxygen atoms in the products. For example, by synthesizing perbenzoic acid with an ¹⁸O label in the peroxy group (C₆H₅CO-¹⁸O-¹⁸OH), one can determine which of these oxygen atoms is transferred to a substrate during an epoxidation reaction. The mass spectrum of the product will show a mass shift corresponding to the incorporated ¹⁸O atom, confirming the mechanism of oxygen transfer. nih.govresearchgate.net

This technique is essential for distinguishing between different possible mechanistic pathways that might otherwise be indistinguishable. nih.gov

Theoretical and Computational Studies of Perbenzoic Acid

Electronic Structure Elucidation of Perbenzoic Acid

The electronic structure of a molecule governs its stability, geometry, and chemical reactivity. For perbenzoic acid, computational studies focus on its molecular orbitals and charge distribution to explain its characteristic chemical behavior, particularly its role as an oxidizing agent.

Molecular orbital (MO) theory is central to understanding the electronic characteristics of perbenzoic acid. Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and localization of these orbitals provide critical information about the molecule's reactivity.

HOMO and LUMO: The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). In perbenzoic acid, the HOMO is often localized on the peroxy (-O-O-) bond, but the LUMO, which is of greater significance for its primary reactions, is a σ* antibonding orbital associated with the weak O-O bond. The low energy of this LUMO makes perbenzoic acid an effective electrophile, readily accepting electrons into this orbital, which leads to the cleavage of the O-O bond. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

Bonding Characteristics: The most significant bonding feature of perbenzoic acid is the peroxide bond (O-O). This bond is inherently weak due to the repulsion between the lone pairs of electrons on the adjacent oxygen atoms, resulting in a low bond dissociation energy. Computational calculations confirm the elongated and labile nature of this bond. The rest of the molecule consists of a stable aromatic ring and a carbonyl group, which influences the reactivity of the peroxy group through inductive and resonance effects. Natural Bond Orbital (NBO) analysis is a common computational method used to study these bonding interactions and electron delocalization within the molecule.

The distribution of electron density within the perbenzoic acid molecule is non-uniform, creating regions of positive and negative electrostatic potential that dictate its interaction with other molecules.

Atomic Charges: Population analysis methods, such as Mulliken charge analysis, are used to assign partial charges to each atom. researchgate.net These calculations consistently show that the terminal peroxy oxygen atom (the one not bonded to the hydrogen) is the primary electrophilic site. Although oxygen is a highly electronegative atom, in the peroxy group, this terminal oxygen acts as an electron acceptor. The hydrogen atom of the peroxy group is acidic and serves as a site for hydrogen bonding, which is crucial in the transition state of many of its reactions.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. tandfonline.comnih.gov For perbenzoic acid, the MEP map shows a region of negative potential (typically colored red) around the carbonyl oxygen, indicating a nucleophilic site. Conversely, a region of positive potential (blue) is located around the acidic hydrogen of the peroxy group and, importantly, near the electrophilic terminal oxygen atom. This map is a powerful tool for predicting how perbenzoic acid will orient itself when approaching other reactants, such as an alkene, guiding the electrophilic oxygen towards the electron-rich double bond.

Computational Modeling of Perbenzoic Acid Reactions

Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of energy barriers. For perbenzoic acid, these studies have been instrumental in confirming and refining our understanding of its oxidative reactions.

Density Functional Theory (DFT) has become the most widely used computational method for studying the reaction mechanisms of organic compounds due to its balance of accuracy and computational cost. ccspublishing.org.cnmdpi.comresearchgate.net DFT calculations have been extensively applied to model the epoxidation of alkenes by perbenzoic acid, famously known as the Prilezhaev reaction.

These studies confirm a concerted mechanism, often referred to as the "butterfly mechanism." In this mechanism, the perbenzoic acid molecule adopts a specific conformation to interact with the alkene. DFT calculations are used to locate the geometry of the transition state for this reaction. nih.gov The transition state features a spiro arrangement where the terminal oxygen atom is transferred to the alkene double bond while the peroxy hydrogen is transferred to the carbonyl oxygen. The reaction is understood to proceed in a single, concerted step. nih.gov Common functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, have been shown to accurately model these pathways and predict activation energies that are in good agreement with experimental data. nih.govbuketov.edu.kz